5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, treating pyrroles with ammonium chloride, Aliquat 336, and sodium hypochlorite can yield 1-aminopyrroles, which can then undergo further reactions to form the desired triazine structure . Another approach involves the use of bromohydrazone intermediates, which can be cyclized to form the triazine ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, triphenylphosphine, and triethylamine . For example, the regioselective intramolecular cyclization of pyrroles with these reagents can yield a mixture of desired compounds and side products . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is a key structural component of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir . These drugs are used in cancer therapy and antiviral treatments, respectively. Additionally, derivatives of this compound have shown potential as inhibitors of various enzymes and receptors, making them valuable in drug discovery and development . In biology, it has been studied for its role in inhibiting RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses .
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby preventing their activation and subsequent signaling pathways that promote cell proliferation . In antiviral applications, it inhibits the activity of RNA-dependent RNA polymerase, thereby blocking viral replication .
Comparison with Similar Compounds
5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to its fused heterocyclic structure, which imparts distinct biological activities. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as those found in the antiviral drug remdesivir and the anticancer drug avapritinib . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential .
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-4H,1H3,(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCOWYMDRVJLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)N=CNN2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)N=CNN2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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